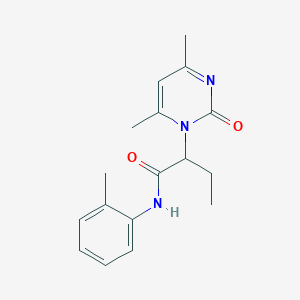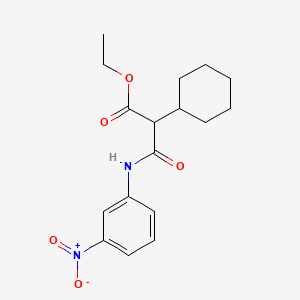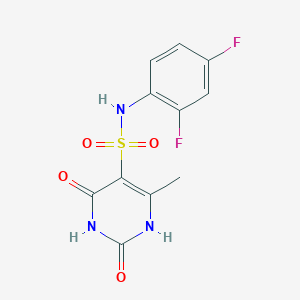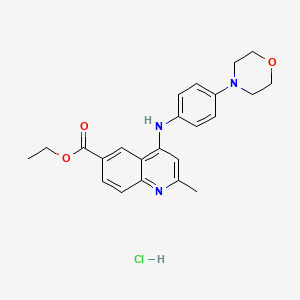
2-(4,6-dimethyl-2-oxopyrimidin-1-yl)-N-(2-methylphenyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4,6-dimethyl-2-oxopyrimidin-1-yl)-N-(2-methylphenyl)butanamide is an organic compound that belongs to the class of pyrimidinyl amides This compound is characterized by the presence of a pyrimidine ring substituted with dimethyl groups and an oxo group, as well as a butanamide moiety attached to a methylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,6-dimethyl-2-oxopyrimidin-1-yl)-N-(2-methylphenyl)butanamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Substitution with Dimethyl Groups:
Formation of the Butanamide Moiety: The butanamide moiety can be synthesized by reacting butanoic acid or its derivatives with an amine, followed by coupling with the pyrimidine ring.
Attachment of the Methylphenyl Group: The final step involves the attachment of the methylphenyl group to the butanamide moiety through an amide bond formation reaction, typically using coupling reagents such as carbodiimides.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of continuous flow reactors, to enhance yield and purity. Catalysts and solvents are selected to maximize efficiency and minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of hydroxyl or carbonyl derivatives.
Reduction: Reduction reactions can target the oxo group in the pyrimidine ring, potentially converting it to a hydroxyl group.
Substitution: The compound can participate in substitution reactions, especially at the positions adjacent to the pyrimidine ring, where nucleophiles can replace existing substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be employed under appropriate conditions, often in the presence of a base or catalyst.
Major Products
Oxidation: Hydroxylated or carbonylated derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted pyrimidinyl amides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(4,6-dimethyl-2-oxopyrimidin-1-yl)-N-(2-methylphenyl)butanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where pyrimidine derivatives have shown efficacy.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-(4,6-dimethyl-2-oxopyrimidin-1-yl)-N-(2-methylphenyl)butanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell proliferation, apoptosis, and signal transduction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4,6-dimethyl-2-oxopyrimidin-1-yl)-N-phenylbutanamide: Lacks the methyl group on the phenyl ring.
2-(4,6-dimethyl-2-oxopyrimidin-1-yl)-N-(2-chlorophenyl)butanamide: Contains a chlorine substituent instead of a methyl group on the phenyl ring.
2-(4,6-dimethyl-2-oxopyrimidin-1-yl)-N-(2-methoxyphenyl)butanamide: Contains a methoxy group instead of a methyl group on the phenyl ring.
Uniqueness
2-(4,6-dimethyl-2-oxopyrimidin-1-yl)-N-(2-methylphenyl)butanamide is unique due to the specific combination of substituents on the pyrimidine ring and the phenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
2-(4,6-dimethyl-2-oxopyrimidin-1-yl)-N-(2-methylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-5-15(20-13(4)10-12(3)18-17(20)22)16(21)19-14-9-7-6-8-11(14)2/h6-10,15H,5H2,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRIAVXFOIGUGDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC=C1C)N2C(=CC(=NC2=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[2-({2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ETHYL}SULFANYL)-1H-1,3-BENZODIAZOL-1-YL]ACETIC ACID](/img/structure/B5168860.png)
![N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}-2,5-dimethyl-3-furamide](/img/structure/B5168864.png)
![(5E)-1-(2-fluorophenyl)-5-[[4-[(3-nitrophenyl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B5168870.png)


![1,3-dimethoxy-2-[3-(4-methyl-2-nitrophenoxy)propoxy]benzene](/img/structure/B5168886.png)
![Ethyl 1-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylate](/img/structure/B5168895.png)
![1-(4-methoxybenzyl)-4-[2-(1H-1,2,4-triazol-5-yl)benzoyl]-2-piperazinone](/img/structure/B5168904.png)
![5-(2-fluorophenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5168910.png)
![N-[2-(4-methoxyphenyl)ethyl]-5-methyl-N-[(1-methyl-4-piperidinyl)methyl]-3-isoxazolecarboxamide](/img/structure/B5168918.png)
![1-[(3-ethoxy-4-hydroxyphenyl)methyl]-N-[3-(3-fluorophenyl)phenyl]piperidine-4-carboxamide](/img/structure/B5168925.png)

![4-[(2-ethoxyphenyl)amino]phenyl 2-furoate](/img/structure/B5168965.png)
![2-[N-(benzenesulfonyl)-3,5-dichloroanilino]-N-(1,3-benzodioxol-5-yl)acetamide](/img/structure/B5168972.png)
